molecular formula C11H13BrO B034661 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one CAS No. 105906-42-1

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

Cat. No. B034661
M. Wt: 241.12 g/mol
InChI Key: VSXMVCFZLLFUSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves specific reactions that introduce bromine atoms into organic molecules. While the direct synthesis of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is not extensively documented, related compounds have been synthesized through various methods, including halogen exchange, Claisen-Schmidt condensation reactions, and phase transfer catalyzed polymerization. These methods provide insights into potential synthetic routes for related brominated compounds (Ramesh et al., 2020), (Shirinian et al., 2012).

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial in determining their chemical reactivity and physical properties. Studies using spectroscopic and quantum chemistry methods, such as NBO, NLMO, and NHO calculations, have been conducted to analyze the molecular structure of similar brominated compounds, providing insights into their stability, vibrational frequencies, and electronic absorption spectra (Ramesh et al., 2020).

Chemical Reactions and Properties

Brominated organic compounds can participate in various chemical reactions, including electrophilic substitutions, coupling reactions, and polymerizations. The presence of the bromine atom often facilitates reactions by serving as a good leaving group or through the activation of adjacent carbon atoms for nucleophilic attack. The synthesis and functionalization of related brominated compounds illustrate the versatility of these molecules in organic synthesis (Auvray et al., 1985), (Shirinian et al., 2012).

Physical Properties Analysis

The physical properties of brominated organic compounds, such as boiling points, melting points, and solubility, are influenced by the molecular structure and the presence of bromine atoms. These properties are essential for determining the conditions under which these compounds can be used in reactions and for their purification and characterization.

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, including reactivity with nucleophiles, electrophiles, and participation in polymerization reactions, are areas of interest. The bromine atom in the molecule can significantly influence its reactivity, making it a valuable intermediate in organic synthesis. Studies on related compounds have shown that brominated compounds can undergo various chemical transformations, providing access to a wide range of functionalized products (Auvray et al., 1985), (Shirinian et al., 2012).

Scientific Research Applications

Spectroscopic and Quantum Chemistry Studies

Research involving brominated compounds similar to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one includes spectroscopic and quantum chemistry studies. For instance, a study on a bromo-based thiophen chalcone derivative explored its molecular structure, vibrational frequencies, and electronic absorption spectra using various computational methods. This research aids in understanding the chemical properties and potential applications of brominated organic compounds in designing materials with specific optical properties (Ramesh et al., 2020).

Fluorination Studies

Fluorination of brominated phenols, including compounds structurally related to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, has been investigated to understand the reactivity and potential for producing fluorinated derivatives for various applications. Such studies offer insights into synthetic pathways that can be utilized in pharmaceutical and material science research (Koudstaal & Olieman, 2010).

Electrochemical Reduction Studies

The electrochemical behavior of bromo-propargyloxy esters, which share a bromo-alkyl-aryl core structure with 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, has been studied to understand their reduction mechanisms. These studies provide valuable information for the development of electrochemical synthesis methods and the potential creation of novel compounds for industrial applications (Esteves et al., 2003).

Catalyst-Transfer Polycondensation

Research on the polymerization of brominated thiophenes, including studies on catalyst-transfer polycondensation mechanisms, is relevant to the field of conducting polymers. Such research contributes to the development of materials with potential applications in electronics and optoelectronics (Miyakoshi et al., 2005).

Synthesis and Bioactivity Studies

The synthesis of thiazole derivatives from brominated ethanones, similar in structure to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, and their fungicidal activity represent another area of application. These studies are significant for the development of new agrochemicals and pharmaceuticals (Bashandy et al., 2008).

Safety And Hazards

“2-Bromo-1-(2,4-dimethylphenyl)propan-1-one” may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .

properties

IUPAC Name

2-bromo-1-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMVCFZLLFUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

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